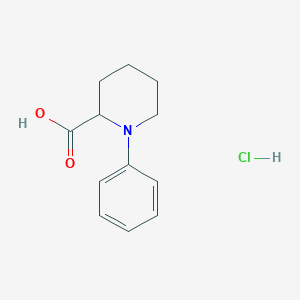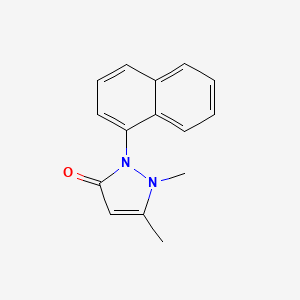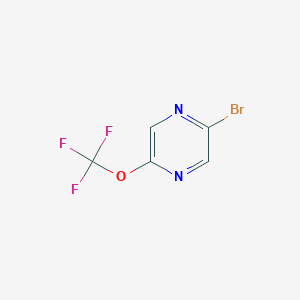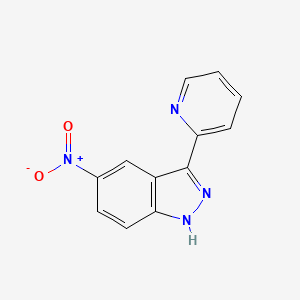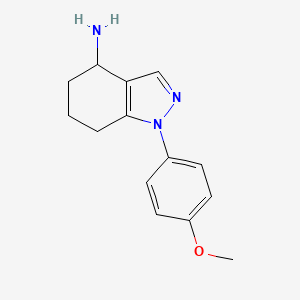
1,3,7-Trimethyl-8-(propan-2-yl)-3,7-dihydro-1h-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,7-Trimethyl-8-(propan-2-yl)-3,7-dihydro-1h-purine-2,6-dione is a chemical compound known for its unique structure and properties It belongs to the class of purine derivatives and is characterized by its trimethyl and propan-2-yl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7-Trimethyl-8-(propan-2-yl)-3,7-dihydro-1h-purine-2,6-dione typically involves the following steps:
Starting Materials: The synthesis begins with purine derivatives as the core structure.
Substitution: The propan-2-yl group is introduced via substitution reactions, often using isopropyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification: Employing techniques such as crystallization and chromatography for purification.
Quality Control: Implementing stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
1,3,7-Trimethyl-8-(propan-2-yl)-3,7-dihydro-1h-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions with halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Isopropyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized purine derivatives.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted purine derivatives with various alkyl groups.
Aplicaciones Científicas De Investigación
1,3,7-Trimethyl-8-(propan-2-yl)-3,7-dihydro-1h-purine-2,6-dione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3,7-Trimethyl-8-(propan-2-yl)-3,7-dihydro-1h-purine-2,6-dione involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or nucleic acids.
Pathways Involved: The compound can modulate biochemical pathways, influencing cellular processes such as signal transduction and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
Caffeine: 1,3,7-Trimethylxanthine, known for its stimulant effects.
Theobromine: 3,7-Dimethylxanthine, found in cocoa and chocolate.
Theophylline: 1,3-Dimethylxanthine, used in respiratory therapies.
Uniqueness
1,3,7-Trimethyl-8-(propan-2-yl)-3,7-dihydro-1h-purine-2,6-dione is unique due to its specific substituents, which confer distinct chemical and biological properties compared to other purine derivatives.
Propiedades
Número CAS |
3279-79-6 |
|---|---|
Fórmula molecular |
C11H16N4O2 |
Peso molecular |
236.27 g/mol |
Nombre IUPAC |
1,3,7-trimethyl-8-propan-2-ylpurine-2,6-dione |
InChI |
InChI=1S/C11H16N4O2/c1-6(2)8-12-9-7(13(8)3)10(16)15(5)11(17)14(9)4/h6H,1-5H3 |
Clave InChI |
KZIRZQRZLZACTP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NC2=C(N1C)C(=O)N(C(=O)N2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


